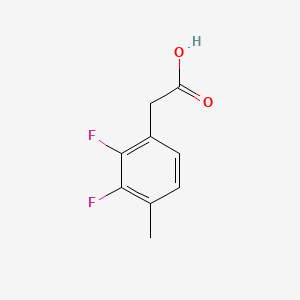

2,3-Difluoro-4-methylphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(12)13)9(11)8(5)10/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMLKJRXFGXFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378916 | |

| Record name | 2,3-Difluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-47-7 | |

| Record name | 2,3-Difluoro-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-4-methylphenylacetic Acid

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Phenylacetic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibiotic, and plant growth regulatory effects. The introduction of fluorine substituents to the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. 2,3-Difluoro-4-methylphenylacetic acid, with its specific substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene to yield the key intermediate, 2',3'-Difluoro-4'-methylacetophenone. This intermediate is subsequently converted to the target phenylacetic acid via the Willgerodt-Kindler reaction. This synthetic strategy is both efficient and scalable, relying on well-established and understood organic transformations.

Step 1: Friedel-Crafts Acylation for the Synthesis of 2',3'-Difluoro-4'-methylacetophenone

The Friedel-Crafts acylation is a classic and reliable method for the introduction of an acyl group onto an aromatic ring.[1][2] In this initial step, 1,2-difluoro-3-methylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 2',3'-Difluoro-4'-methylacetophenone.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, as water would hydrolyze the acetyl chloride and deactivate the aluminum chloride catalyst. Therefore, all glassware must be flame-dried, and anhydrous solvents and reagents are essential for optimal yield.

-

Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of acetyl chloride, thereby increasing the electrophilicity of the acyl carbon and facilitating the electrophilic aromatic substitution reaction. A stoichiometric amount of AlCl₃ is necessary as it forms a complex with the product ketone.

-

Temperature Control: The initial phase of the reaction is exothermic and is typically carried out at a low temperature (0-5 °C) to control the reaction rate and prevent unwanted side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.

-

Reaction Setup: A 500 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.

-

Substrate Addition: A solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: Upon completion of the addition, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and then carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2',3'-Difluoro-4'-methylacetophenone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Willgerodt-Kindler Reaction for the Synthesis of this compound

The Willgerodt-Kindler reaction is a unique and powerful transformation that converts aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide).[3][4][5] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.

Mechanistic Insight:

The reaction proceeds through the formation of an enamine from the ketone and morpholine.[4] This enamine then reacts with sulfur. The subsequent rearrangement involves the migration of the carbonyl group (as a thioamide) to the terminal carbon of the alkyl chain. The final step is the hydrolysis of the resulting thioamide to the carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2',3'-Difluoro-4'-methylacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents) are combined.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

Hydrolysis of the Thioamide Intermediate: After cooling to room temperature, a solution of sodium hydroxide (e.g., 10-20% aqueous solution) is added to the reaction mixture. The mixture is then heated to reflux for an additional 8-12 hours to hydrolyze the thioamide.

-

Work-up: The reaction mixture is cooled, and any unreacted sulfur is removed by filtration. The filtrate is then acidified to a pH of 1-2 with concentrated hydrochloric acid.

-

Extraction and Isolation: The acidified mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to afford the pure this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

The structural integrity and purity of the synthesized intermediate and the final product must be unequivocally confirmed through a battery of analytical techniques. The following section outlines the expected spectroscopic data for both compounds.

Characterization Data Summary

| Compound | Technique | Expected Key Signals/Features |

| 2',3'-Difluoro-4'-methylacetophenone | ¹H NMR (CDCl₃) | Singlet for acetyl protons (~2.6 ppm), singlet for methyl protons (~2.3 ppm), multiplets for aromatic protons (~7.0-7.5 ppm) with observable C-F couplings.[6] |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~195-200 ppm), acetyl methyl carbon (~26 ppm), aromatic methyl carbon (~15-20 ppm), aromatic carbons (110-160 ppm) exhibiting C-F coupling.[6] | |

| IR (KBr or neat) | Strong C=O stretching vibration (~1680-1700 cm⁻¹), C-F stretching vibrations (~1100-1300 cm⁻¹), aromatic C-H and C=C stretching.[6] | |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 170.16. | |

| This compound | ¹H NMR (CDCl₃) | Singlet for methylene protons (~3.6 ppm), singlet for methyl protons (~2.3 ppm), multiplets for aromatic protons (~6.9-7.2 ppm), broad singlet for carboxylic acid proton (>10 ppm). |

| ¹³C NMR (CDCl₃) | Carboxylic acid carbon (~175-180 ppm), methylene carbon (~40 ppm), aromatic methyl carbon (~15-20 ppm), aromatic carbons (115-155 ppm) with C-F coupling. | |

| IR (KBr) | Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretch from carboxylic acid (~1700-1725 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹). | |

| Mass Spectrometry (ESI⁻) | [M-H]⁻ peak at m/z = 185.05. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: In the intermediate, the downfield shift of the acetyl protons is characteristic of a methyl group adjacent to a carbonyl. For the final product, the appearance of a singlet around 3.6 ppm for the methylene protons and the disappearance of the acetyl proton signal confirm the conversion of the acetyl group to a phenylacetic acid moiety. The broad singlet for the carboxylic acid proton is also a key indicator. The complex splitting patterns in the aromatic region for both compounds are due to proton-proton and proton-fluorine couplings.

-

¹³C NMR Spectroscopy: The most significant change in the ¹³C NMR spectrum upon conversion of the intermediate to the final product is the disappearance of the ketone carbonyl signal (~195-200 ppm) and the appearance of the carboxylic acid carbonyl signal (~175-180 ppm), along with the appearance of the methylene carbon signal (~40 ppm). The presence of C-F coupling for the aromatic carbons provides definitive evidence of the fluorine substitution pattern.

-

Infrared (IR) Spectroscopy: For the intermediate, the strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group. The transition to the final product is confirmed by the disappearance of this peak and the appearance of a very broad absorption in the 2500-3300 cm⁻¹ range (O-H stretch of the carboxylic acid dimer) and a strong carbonyl absorption around 1700-1725 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of both the intermediate and the final product. The observed molecular ion peaks should correspond to their calculated molecular weights.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized compounds.

Conclusion

This technical guide has detailed a reliable and well-grounded synthetic pathway for the preparation of this compound, a compound of significant interest in medicinal chemistry and materials science. By following the outlined two-step synthesis involving a Friedel-Crafts acylation and a subsequent Willgerodt-Kindler reaction, researchers can obtain this valuable building block in good yields. The comprehensive characterization protocol, employing NMR and IR spectroscopy, as well as mass spectrometry, provides a robust framework for verifying the structure and purity of the final product and the key synthetic intermediate. The principles and methodologies described herein are intended to empower researchers to confidently synthesize and characterize this and other related fluorinated phenylacetic acid derivatives for their specific research and development endeavors.

References

-

BenchChem. (2025). An In-depth Technical Guide to 2',3'-Difluoro-4'-methylacetophenone. Retrieved from BenchChem website.[1]

-

BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone. Retrieved from BenchChem website.[2]

-

chemeurope.com. Willgerodt rearrangement. Retrieved from chemeurope.com.[3]

-

Wikipedia. Willgerodt rearrangement. Retrieved from Wikipedia.[4]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Retrieved from Organic Chemistry Portal.[5]

-

BenchChem. (2025). Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide. Retrieved from BenchChem website.[6]

Sources

"physical and chemical properties of 2,3-Difluoro-4-methylphenylacetic acid"

An In-depth Technical Guide to 2,3-Difluoro-4-methylphenylacetic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids in Modern Chemistry

Phenylacetic acids (PAAs) are a cornerstone class of organic compounds, serving as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their versatile reactivity, stemming from the carboxylic acid moiety, allows for a wide range of chemical transformations.[1][3] In recent decades, the strategic incorporation of fluorine atoms onto the phenyl ring has emerged as a powerful tool in medicinal chemistry and materials science.[4][5][6]

The presence of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This guide focuses on a specific, strategically substituted analogue: This compound . The unique ortho/meta difluoro-substitution pattern, combined with a para-methyl group, creates a compound with distinct electronic and steric characteristics. This document serves as a comprehensive technical resource for researchers, providing in-depth information on its physical and chemical properties, analytical characterization, and practical experimental protocols.

Part 1: Molecular Structure and Core Identifiers

Understanding the precise arrangement of atoms is fundamental to predicting and interpreting the behavior of this compound. The ortho and meta fluorine atoms act as strong electron-withdrawing groups, influencing the acidity of the carboxylic proton and the reactivity of the aromatic ring. The para-methyl group, an electron-donating group, subtly counteracts these electronic effects and provides a steric marker.

Caption: Molecular structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₈F₂O₂ | [7] |

| Molecular Weight | 186.16 g/mol | [7] |

| CAS Number | Not consistently assigned | [7] |

| Appearance | White to off-white solid/crystalline powder | [2][6][8] |

| Melting Point | 105-107 °C (for similar analogue) | [8] |

| Boiling Point | ~280 °C (Predicted) | [8] |

| pKa | ~4.27 (Predicted for similar analogue) |[8] |

Note: Experimental data for this specific isomer is limited in public literature. Some values are based on closely related structural analogues, such as 2-(4-Fluoro-3-methylphenyl)acetic acid, and predictions.

Part 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[9] For this compound, solubility is governed by the interplay between the polar carboxylic acid group and the increasingly lipophilic fluorinated aromatic ring.

Qualitative Solubility:

-

Aqueous Solubility: Expected to be low, particularly at acidic pH where the carboxylic acid is protonated. As a weak acid, its solubility in water will increase at higher pH values due to the formation of the more soluble carboxylate salt.

-

Organic Solubility: Generally soluble in polar organic solvents such as methanol, ethanol, and moderately soluble in ethers and chlorinated solvents.[8]

Quantitative Solubility Determination (Shake-Flask Method): A robust determination of aqueous solubility should be conducted across the physiological pH range of 1.2 to 6.8, as recommended by biopharmaceutics classification system (BCS) guidelines.[9][10][11][12]

Illustrative Protocol: Equilibrium Solubility Measurement

-

Buffer Preparation: Prepare a series of buffers at specific pH values (e.g., pH 1.2, 4.5, and 6.8) using pharmacopeial-grade reagents.[10] Maintain a constant temperature of 37 ± 1 °C.[10][12]

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate flasks. The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the flasks using a mechanical shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the samples to stand, then separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the analyte).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Analysis: Perform the experiment in triplicate for each pH condition to ensure data reliability.[10] The lowest measured solubility across this pH range is used for BCS classification.[9]

Part 3: Acidity and pKa Determination

The acidity of the carboxylic acid group, quantified by its pKa value, is a crucial parameter. It dictates the compound's ionization state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. The electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) compared to the non-fluorinated 4-methylphenylacetic acid (pKa ≈ 4.37).[13]

Potentiometric Titration for pKa Determination: Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[14][15] The procedure involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: pKa Determination

-

System Calibration: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10) to ensure accurate pH measurements.[14]

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a methanol/water mixture) to a known concentration (e.g., 1-10 mM).[14]

-

Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Add standardized sodium hydroxide (NaOH) solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[14]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a buffer region and an equivalence point.[15] The pKa is equal to the pH at the half-equivalence point—the point at which half of the acid has been neutralized.[16][17]

Part 4: Spectroscopic and Analytical Characterization

A full analytical characterization is essential for structure confirmation and purity assessment.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Region (δ ~7.0-7.5 ppm): Complex multiplet patterns for the two aromatic protons due to H-H and H-F coupling. - Methylene Protons (δ ~3.6 ppm): A singlet or narrowly split multiplet for the -CH₂- group adjacent to the carboxyl and aromatic ring.[18] - Methyl Protons (δ ~2.3 ppm): A singlet for the -CH₃ group.[18] - Carboxylic Proton (δ >10 ppm): A broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbon. - Aromatic Carbons (δ ~110-160 ppm): Six distinct signals, with carbons directly bonded to fluorine showing large C-F coupling constants. The C-F signals will appear as doublets. - Methylene Carbon (δ ~35-45 ppm): The -CH₂- carbon. - Methyl Carbon (δ ~15-25 ppm): The -CH₃ carbon. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, each likely appearing as a complex multiplet due to F-F and F-H coupling. |

| Infrared (IR) | - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ (carbonyl). - C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretches: Medium absorptions around 1450-1600 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.16). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. - Fragmentation: A prominent fragment from the loss of the carboxyl group (-COOH, 45 Da), resulting in a fragment at m/z 141. |

Part 5: Chemical Reactivity and Synthetic Utility

This compound is a valuable building block due to the reactivity of its two primary functional regions: the carboxylic acid and the activated aromatic ring.

-

Carboxylic Acid Reactions: The carboxyl group is the primary site of reactivity. It readily undergoes standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.

-

Amide Coupling: Activation with coupling reagents (e.g., EDC, HATU) followed by reaction with amines to form amides, a cornerstone reaction in drug discovery.

-

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to produce the highly reactive acid chloride, a precursor for many other derivatives.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, 2-(2,3-difluoro-4-methylphenyl)ethanol.

-

-

Aromatic Ring Reactivity: The electron-withdrawing nature of the two fluorine atoms deactivates the ring towards electrophilic aromatic substitution. However, these groups can make the ring susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, although this is less common than reactions at the carboxyl group. The synthetic utility primarily lies in using the entire substituted phenylacetic acid moiety as a scaffold to be incorporated into larger molecules.[4][19]

Conclusion

This compound is a specialized chemical intermediate with a rich set of physicochemical properties defined by its unique substitution pattern. Its acidity, solubility, and spectral characteristics are direct consequences of the interplay between its fluoro, methyl, and carboxylic acid functional groups. A thorough understanding and precise measurement of these properties, using the standardized protocols outlined in this guide, are essential for its effective application in research and development, particularly in the rational design of novel pharmaceuticals and advanced materials.

References

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (URL: )

- 2-Fluoro-4-methylphenylacetic acid | BLD Pharm. (URL: )

- Protocol for Determining pKa Using Potentiometric Titration - Cre

- How to Determine Pka from Titration Curve - Ore

- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr

- Determination of pKa's

- Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery - Benchchem. (URL: )

- C33: Determine pKa by Half Titr

- Annex 4 - World Health Organiz

- This compound, suppliers and manufacturers - R&D Chemicals. (URL: )

- Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide - Benchchem. (URL: )

- 4-Methylphenylacetic acid 622-47-9 wiki - Guidechem. (URL: )

- CAS 1578-63-8: fluorophenylacetic acid - CymitQuimica. (URL: )

- Solving solubility issues in modern APIs - TAPI. (URL: )

- (2-Fluoro-4-methylphenyl)acetic acid AldrichCPR - Sigma-Aldrich. (URL: )

- <1236> Solubility Measurements - USP-NF. (URL: )

- 2-(4-Fluoro-3-methylphenyl)acetic acid - ChemBK. (URL: )

- Phenylacetic Acid - Sparrow Chemical. (URL: )

- API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Public

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Phenylacetic acid - Wikipedia. (URL: )

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (URL: )

- 4-Methylphenylacetic acid | 622-47-9 - ChemicalBook. (URL: )

- 4-Methylphenylacetic acid | 622-47-9 - ChemicalBook. (URL: )

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 7. rdchemicals.com [rdchemicals.com]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. who.int [who.int]

- 11. tapi.com [tapi.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. 错误页 [amp.chemicalbook.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 16. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 17. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 18. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inventivapharma.com [inventivapharma.com]

Spectroscopic Characterization of 2,3-Difluoro-4-methylphenylacetic Acid: A Predictive and Methodological Analysis

An In-Depth Technical Guide:

This technical guide provides a detailed exploration of the expected spectroscopic signature of 2,3-Difluoro-4-methylphenylacetic acid, a compound of interest for researchers in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are designed to be self-validating, providing both the procedural "how" and the mechanistic "why" that are critical for robust structural elucidation.

The accurate characterization of novel chemical entities is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the confirmation of structure, assessment of purity, and understanding of chemical bonding. For a molecule like this compound, with its unique substitution pattern, each technique offers a distinct piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular skeleton and connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their relationships through spin-spin coupling. The fluorine atoms introduce additional complexity and diagnostic value through heteronuclear (H-F) coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings (J, Hz) |

|---|---|---|---|---|

| ~11.0 - 12.0 | broad singlet (br s) | 1H | H -OOC | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| ~7.05 - 7.15 | triplet of doublets (td) | 1H | ArH -6 | This proton is coupled to the adjacent H-5 (~8 Hz) and the meta F-2 (~2-3 Hz). |

| ~6.90 - 7.00 | triplet of doublets (td) | 1H | ArH -5 | This proton is coupled to the adjacent H-6 (~8 Hz) and the ortho F-3 (~8-10 Hz). |

| ~3.65 | singlet (s) | 2H | CH₂ | The methylene protons are adjacent to the phenyl ring and the carbonyl group, resulting in a singlet in the absence of a chiral center. |

| ~2.30 | singlet (s) | 3H | CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments. The most revealing features will be the large one-bond and smaller multi-bond carbon-fluorine (C-F) couplings, which are definitive for assigning the fluorinated positions.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale & Key Couplings (J, Hz) |

|---|---|---|---|

| ~176.0 | singlet (s) | C =O | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~150.0 | doublet of doublets (dd) | C -2 | Attached directly to fluorine, this carbon will show a very large one-bond coupling to F-2 (¹JCF ≈ 245 Hz) and a smaller two-bond coupling to F-3 (²JCF ≈ 15 Hz). |

| ~148.0 | doublet of doublets (dd) | C -3 | Attached directly to fluorine, this carbon will show a very large one-bond coupling to F-3 (¹JCF ≈ 250 Hz) and a smaller two-bond coupling to F-2 (²JCF ≈ 15 Hz). |

| ~130.0 | doublet (d) | C -4 | This carbon is coupled to the ortho F-3 (²JCF ≈ 5-10 Hz). |

| ~125.0 | doublet of doublets (dd) | C -5 | This carbon is coupled to the ortho F-3 (²JCF ≈ 5-10 Hz) and the meta F-2 (³JCF ≈ 2-4 Hz). |

| ~122.0 | doublet (d) | C -1 | This carbon is coupled to the ortho F-2 (²JCF ≈ 5-10 Hz). |

| ~118.0 | doublet (d) | C -6 | This carbon is coupled to the meta F-2 (³JCF ≈ 2-4 Hz). |

| ~40.0 | singlet (s) | C H₂ | The aliphatic methylene carbon. |

| ~15.0 | doublet (d) | C H₃ | The methyl carbon may show a small four-bond coupling to the meta F-3 (⁴JCF ≈ 1-3 Hz). |

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality data acquisition for structural confirmation.

-

Sample Preparation: Dissolve 10-20 mg of the solid this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrumentation Setup: Insert the sample into the NMR spectrometer.[2] The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.[3]

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.[3]

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum to singlets (or multiplets if C-F coupling is present).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. For this molecule, the carboxylic acid moiety will produce a highly characteristic set of absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

|---|---|---|---|---|

| 2500 - 3300 | Broad | O-H stretch | Carboxylic Acid | The extreme broadness of this band is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[5][6][7] |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | A strong, sharp absorption in this region is definitive for a carbonyl group.[5][8] Conjugation with the aromatic ring may slightly lower this frequency. |

| ~1600, ~1470 | Medium | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the phenyl ring. |

| ~1300 | Medium | C-O stretch | Carboxylic Acid | This band arises from the stretching of the carbon-oxygen single bond in the -COOH group.[9] |

| 1100 - 1250 | Strong | C-F stretch | Aryl Fluoride | Carbon-fluorine bonds produce strong, characteristic absorptions in the fingerprint region. |

| ~920 | Medium, Broad | O-H bend | Carboxylic Acid | This out-of-plane bend is another characteristic feature of the carboxylic acid dimer.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.[10][11]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.[12]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.[12]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation, creating a molecular fingerprint.

-

Molecular Ion (M⁺•): The molecular weight of C₉H₈F₂O₂ is 186.16 g/mol . The molecular ion peak is expected at m/z = 186 . While this peak may be observed, it could be weak due to the lability of the benzylic position.

-

Key Fragments: The fragmentation of phenylacetic acids is well-documented.[13] The most prominent fragmentation pathways involve cleavage at the benzylic position.

Predicted Key Fragments in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale for Formation |

|---|---|---|

| 186 | [C₉H₈F₂O₂]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₈H₇F₂]⁺ | Loss of the carboxyl radical (•COOH, 45 Da) via alpha-cleavage. |

| 91 (or analogous) | [C₇H₅F₂]⁺ | Tropylium Ion Analogue (Base Peak). Loss of the entire acetic acid side chain (•CH₂COOH, 59 Da) leads to the formation of a highly stable substituted benzyl cation, which may rearrange to a tropylium-like structure. This is often the most abundant ion (the base peak).[13][14] |

| 45 | [COOH]⁺ | Carboxyl cation. |

Visualization of Predicted Fragmentation

Base Peak [C₇H₅F₂]⁺ m/z = 127

];

mol -> frag1 [label="- •COOH (45 Da)"]; mol -> frag_base [label="- •CH₂COOH (59 Da)", color="#EA4335", fontcolor="#EA4335"]; } ends_dot Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[15] This energy level is standardized to allow for library matching.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against the m/z ratio.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted data serves as a benchmark for researchers synthesizing or working with this compound. ¹H and ¹³C NMR will confirm the precise arrangement of atoms and the crucial C-F connectivities. IR spectroscopy will provide rapid verification of the essential carboxylic acid functional group. Finally, mass spectrometry will confirm the molecular weight and yield a fragmentation pattern consistent with the proposed structure, with the substituted benzyl/tropylium cation at m/z 127 expected to be a dominant feature. This multi-faceted spectroscopic approach ensures the unambiguous structural elucidation required for advanced scientific research.

References

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. 2018-01-01. Available from: [Link]

-

Clark, J. interpreting infra-red spectra. Chemguide. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. 2023-04-25. Available from: [Link]

-

Larsen, B. S. Fragmentation mechanisms in electron impact mass spectrometry (EI-MS). Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available from: [Link]

-

León, T., Correa, A., & Martin, R. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]

-

University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023-07-24. Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]

-

University of Arizona. Interpretation of mass spectra. Available from: [Link]

-

Sajid, I., Shaaban, K., & Hasnain, S. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. Available from: [Link]

-

American Chemical Society. Supporting Information for Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. 2023-08-29. Available from: [Link]

-

Chegg.com. Solved Please interpret this MS spectrum of phenylacetic acid. 2021-12-04. Available from: [Link]

-

Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available from: [Link]

-

Xigo Nanotools. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Available from: [Link]

-

MIT OpenCourseWare. NMR Operation Guide. Available from: [Link]

-

mzCloud. Phenylacetic acid. 2016-08-18. Available from: [Link]

-

Allred, E. L., & Beck, B. R. Fragmentation pathways in the photolysis of phenylacetic acid. American Chemical Society. Available from: [Link]

-

Marahatta, A., et al. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. 2012-07-20. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). Available from: [Link]

-

SpectraBase. Phenylacetic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ChemBK. 2-(4-Fluoro-3-methylphenyl)acetic acid. 2024-04-09. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Available from: [Link]

-

NIST. 4-Hydroxybenzeneacetic acid, 2TMS derivative. Available from: [Link]

Sources

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. echemi.com [echemi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. edinst.com [edinst.com]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Solved Please interpret this MS spectrum of phenylacetic | Chegg.com [chegg.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. uni-saarland.de [uni-saarland.de]

A Technical Guide to the Solubility of 2,3-Difluoro-4-methylphenylacetic Acid in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2,3-Difluoro-4-methylphenylacetic acid in organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes a foundational understanding of the physicochemical principles governing solubility and provides detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, dosage form design, and the feasibility of purification processes such as crystallization. This compound, a substituted phenylacetic acid derivative, presents a unique solubility profile due to the presence of electron-withdrawing fluorine atoms and a lipophilic methyl group on the aromatic ring. Understanding its behavior in various organic solvents is paramount for its successful application in pharmaceutical research and development.

This guide will navigate the theoretical considerations for predicting solubility, provide a comparative analysis of related compounds, and offer detailed protocols for accurate solubility measurement.

Physicochemical Properties: Predicting Solubility Behavior

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

| This compound | C₉H₈F₂O₂ | 186.16 | Not available | Not available |

| 2-(4-Fluoro-3-methylphenyl)acetic acid | C₉H₉FO₂ | 168.16 | 105-107 (Predicted)[1] | 4.27 (Predicted)[1] |

| 4-Methylphenylacetic acid | C₉H₁₀O₂ | 150.17 | 88-92[2][3] | 4.37[2][3] |

| 2-Methylphenylacetic acid | C₉H₁₀O₂ | 150.17 | 88-89[4] | Not available |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | 76-78 | 4.31 |

The fluorination pattern in this compound is expected to significantly influence its polarity and hydrogen bonding capabilities. The two fluorine atoms increase the electron-withdrawing nature of the phenyl ring, which can affect the acidity of the carboxylic acid proton. The presence of fluorine can also increase lipophilicity, potentially enhancing solubility in non-polar organic solvents[5].

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent relative to the solute is a key determinant.

Solvent Polarity and Classification

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, acetic acid) - Capable of hydrogen bonding and have high dielectric constants. They are likely to be good solvents for polar compounds.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - Possess a significant dipole moment but do not have acidic protons for hydrogen bonding.

-

Non-polar Solvents: (e.g., toluene, hexanes, diethyl ether) - Have low dielectric constants and do not have significant dipole moments.

Given the polar carboxylic acid group and the increasingly lipophilic nature of the substituted phenyl ring, this compound is expected to exhibit a range of solubilities across these solvent classes.

A Strategic Approach to Solvent Screening

A logical workflow for selecting and screening solvents is crucial for efficient solubility determination. The following diagram illustrates a recommended approach.

Caption: A strategic workflow for solvent screening.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method .[5] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

The Shake-Flask Method: Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Slurries: Add an excess of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Sample Collection and Filtration: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

-

Dilution and Analysis: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. High-performance liquid chromatography is the preferred analytical tool as it can separate the main compound from any impurities or degradation products.[5][6]

-

Calculation of Solubility: Calculate the solubility in the original solvent, taking into account the dilution factor.

Analytical Method Validation

For accurate and reliable solubility data, the analytical method used for quantification (e.g., HPLC) must be validated. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[1]

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| Methanol | Polar Protic | 5.1 | To be determined |

| Ethanol | Polar Protic | 4.3 | To be determined |

| Acetone | Polar Aprotic | 5.1 | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | To be determined |

| Toluene | Non-polar | 2.4 | To be determined |

| Hexane | Non-polar | 0.1 | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | To be determined |

Interpretation of Results: The solubility data will reveal the solvent systems in which this compound is most and least soluble. This information is invaluable for:

-

Crystallization Process Development: Selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

-

Formulation Development: For liquid dosage forms, solvents with high solubilizing capacity are required.

-

Chromatographic Purification: Understanding solubility helps in the selection of appropriate mobile phases.

Crystallization and Recrystallization Strategies

The choice of solvent has a significant impact on the crystallization process, influencing crystal habit, yield, and purity. For phenylacetic acid derivatives, recrystallization can be achieved from hot water or a suitable organic solvent system like toluene/hexanes[3]. The process of selecting a suitable crystallization solvent is depicted in the following workflow.

Caption: Workflow for crystallization solvent selection.

Conclusion

While specific solubility data for this compound is not yet widely published, a systematic and scientifically rigorous approach can be employed to determine its solubility profile in various organic solvents. By understanding the physicochemical properties of the molecule and its analogs, and by applying robust experimental methodologies such as the shake-flask method coupled with validated analytical techniques, researchers can generate the critical data needed for successful drug development and process optimization. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently navigate the challenges of solubility determination for this and other novel pharmaceutical compounds.

References

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Journal of Pharmaceutical and Biomedical Analysis. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid.

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- ChemicalBook. (n.d.). 4-Methylphenylacetic acid.

-

CAS Common Chemistry. (n.d.). (2-Methylphenyl)acetic acid. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

Sources

The Discovery and Development of Novel Fluorinated Phenylacetic Acid Derivatives: A Technical Guide for Researchers

Introduction: The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This technical guide delves into the discovery of novel fluorinated phenylacetic acid derivatives, a class of compounds demonstrating significant potential in drug development. The phenylacetic acid core is a privileged scaffold, found in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active compounds.[1][2] The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[3]

This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of these derivatives, with a focus on the rationale behind experimental design and the interpretation of results. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination in their own discovery programs.

Synthetic Strategies for Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives can be broadly categorized into two approaches: direct fluorination of a pre-existing phenylacetic acid scaffold or the synthesis of the scaffold from fluorinated precursors.

Electrophilic Fluorination of Phenylacetic Acid Derivatives

A prevalent method for the direct introduction of fluorine is electrophilic fluorination. This approach often targets the α-position of the carboxylic acid, a key site for modulating activity.

Mechanism of Action: The Role of Electrophilic Fluorinating Agents

Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are designed to deliver an electrophilic fluorine atom ("F+"). The reaction mechanism can be complex and is influenced by the substrate, reagent, and reaction conditions. While a direct SN2-type displacement is one possibility, evidence also points towards single-electron transfer (SET) pathways, particularly when using reagents like Selectfluor®.

Experimental Protocol: α-Fluorination of Phenylacetic Acid using Selectfluor®

This protocol describes a general procedure for the α-fluorination of a substituted phenylacetic acid.

Materials:

-

Substituted Phenylacetic Acid (1.0 eq)

-

Selectfluor® (1.2 - 2.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic to stoichiometric amounts)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted phenylacetic acid in anhydrous acetonitrile, add DMAP.

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add Selectfluor® portion-wise over a period of 10-15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Electrophilic fluorinating agents are sensitive to moisture, which can lead to the formation of HF and other byproducts, reducing the yield and posing safety hazards.

-

DMAP as a Catalyst/Activator: DMAP can act as a base to deprotonate the carboxylic acid, forming a more nucleophilic enolate intermediate that readily attacks the electrophilic fluorine source. In some cases, it can form a charge-transfer complex with Selectfluor®, enhancing its reactivity.

-

Portion-wise Addition of Selectfluor®: This helps to control the reaction temperature, as electrophilic fluorinations can be exothermic.

Synthesis from Fluorinated Precursors

An alternative strategy involves the use of commercially available fluorinated building blocks. This approach offers greater control over the position of the fluorine atom on the aromatic ring.

Palladium-Catalyzed Carbonylation of Fluorinated Benzyl Halides

This method is a powerful tool for constructing the phenylacetic acid moiety.

Experimental Protocol: Carbonylation of a Fluorinated Benzyl Bromide

Materials:

-

Fluorinated Benzyl Bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Triphenylphosphine (PPh3) (0.04 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Methanol

-

Carbon monoxide (CO) gas

Procedure:

-

In a pressure vessel, combine the fluorinated benzyl bromide, Pd(OAc)2, PPh3, and K2CO3 in methanol.

-

Purge the vessel with CO gas (3-4 times).

-

Pressurize the vessel with CO (typically 5-10 atm).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

After cooling to room temperature, carefully vent the excess CO.

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with HCl (1M) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the oxidative addition to the benzyl bromide and the subsequent migratory insertion of CO.

-

Ligand (PPh3): The phosphine ligand stabilizes the palladium species and modulates its reactivity.

-

Base (K2CO3): The base is required to neutralize the HBr formed during the catalytic cycle.

-

Pressure of CO: A sufficient pressure of CO is necessary to ensure its availability in the solution for the carbonylation step.

Characterization of Novel Fluorinated Phenylacetic Acid Derivatives

The unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

-

¹H NMR: Provides information on the proton environment. The presence of fluorine will cause splitting of adjacent proton signals (H-F coupling).

-

¹³C NMR: Shows the carbon skeleton. Carbon atoms bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus.[4][5] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.[4][5]

Interpreting ¹⁹F NMR Spectra:

-

Chemical Shift: The wide chemical shift range of ¹⁹F NMR (around 800 ppm) allows for the clear distinction of fluorine atoms in different chemical environments.[4][5]

-

Coupling Constants: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide information about the connectivity of the molecule.[5]

Example of Expected NMR Data for a Fluorinated Phenylacetic Acid Derivative: For a hypothetical 2-(4-fluorophenyl)acetic acid, one might expect:

-

¹H NMR: A doublet of doublets for the aromatic protons due to H-H and H-F coupling, and a singlet for the α-protons (which might show long-range H-F coupling).

-

¹⁹F NMR: A single signal in the aromatic region, likely a triplet of doublets due to coupling with the ortho and meta protons.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

-

Gas Chromatography (GC): Can be used for volatile derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Fluorinated phenylacetic acid derivatives have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

Several studies have reported the anti-proliferative effects of fluorinated phenylacetic acid derivatives against various cancer cell lines.[6]

Structure-Activity Relationship Insights:

-

Position of Fluorine: The position of the fluorine atom on the phenyl ring can significantly impact anticancer activity. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety on the N-phenyl ring showed higher cytotoxicity than those with a methoxy group.[6]

-

Substitution on the Amide Nitrogen: Modification of the amide portion of the molecule can also modulate activity.

| Compound ID | R1 (on Phenyl Ring) | R2 (on N-Phenyl Ring) | IC50 (µM) against PC3 cells | Reference |

| 2b | 4-F | 3-NO2 | 52 | [6] |

| 2c | 4-F | 4-NO2 | 80 | [6] |

| 2e | 4-F | 3-OCH3 | >100 | [6] |

| 2f | 4-F | 4-OCH3 | >100 | [6] |

Table 1: Anticancer activity of selected 2-(4-fluorophenyl)-N-phenylacetamide derivatives.

Anti-inflammatory and CNS Applications

The phenylacetic acid scaffold is present in well-known NSAIDs like diclofenac.[1][7] The introduction of fluorine can modulate the cyclooxygenase (COX) inhibitory activity and pharmacokinetic properties. Furthermore, fluorinated derivatives are being explored for their potential in neuroscience, for example, as sedative/hypnotic agents.[8]

Computational Approaches in Drug Design

Computational chemistry plays a crucial role in the rational design of novel fluorinated phenylacetic acid derivatives.

Density Functional Theory (DFT)

DFT calculations can be used to predict the geometric and electronic properties of molecules, providing insights into their reactivity and stability.[9][10][11][12][13] For example, DFT can be used to calculate the acidity of the α-proton, which is relevant for synthesis, and to predict NMR chemical shifts, aiding in structural confirmation.[9][14]

Molecular Docking and Molecular Dynamics (MD)

These techniques are used to predict the binding mode of a ligand to its biological target. This information is invaluable for understanding the SAR and for designing more potent and selective inhibitors.[11][12][13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[15][16][17][18][19] This can be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

Caption: A typical workflow for the discovery of novel therapeutic agents.

Safety and Handling of Fluorinating Agents

Electrophilic fluorinating agents are highly reactive and require careful handling.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong acids, bases, and reducing agents.

-

Quenching: Reactions should be quenched carefully, often by slow addition to a stirred solution of sodium bicarbonate.

Caption: A flowchart for the safe handling of electrophilic fluorination reactions.

Conclusion and Future Perspectives

The discovery of novel fluorinated phenylacetic acid derivatives continues to be a vibrant area of research. The unique properties imparted by fluorine offer a powerful strategy for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. Future work in this field will likely focus on the development of more selective and efficient fluorination methods, the exploration of a broader range of biological targets, and the increasing use of computational tools to guide the design and synthesis of the next generation of these promising compounds.

References

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

-

Zhang, H., et al. (2015). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS One.

-

Quora. How to interpret the 19F NMR spectra. (2024).

-

Zhang, H., et al. (2015). Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression. European Journal of Medicinal Chemistry.

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications.

-

University of Ottawa. 19Flourine NMR.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

-

Atkinson, D. C., et al. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions.

-

Bitam, S., et al. (2020). 2D QSAR studies on a series of (4 S,5 R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. SAR and QSAR in Environmental Research.

-

ResearchGate. Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator.

-

ResearchGate. Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (2015).

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology.

-

Phenylacetic acid derivative: Significance and symbolism. (2025).

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research.

-

Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Journal of Neurochemistry.

-

Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). Molecules.

-

ResearchGate. A QSAR Study of the Activity of Some Fluorinated Anesthetics. (2025).

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2021). Molecules.

-

Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2021). Journal of Biomolecular Structure and Dynamics.

-

ResearchGate. 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. (2017).

-

Dean, N. L., & McIndoe, J. S. (2012). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry.

-

ResearchGate. 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.

-

ResearchGate. (PDF) DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. (2021).

-

Yele, V., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives. Journal of Molecular Modeling.

-

Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. (2024). Journal of the Science of Food and Agriculture.

-

Matilda. DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives.

-

Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. (2021). International Journal of Molecular Sciences.

-

Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).

Sources

- 1. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. matilda.science [matilda.science]

- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2D QSAR studies on a series of (4 S,5 R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Strategic Imperative of Fluorine Substitution in Phenylacetic Acid Derivatives: A Guide to Modulating Physicochemical and Pharmacokinetic Properties

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry.[1] Phenylacetic acid (PAA) and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties. When these two domains intersect—the fluorination of the PAA scaffold—chemists unlock a powerful toolkit for fine-tuning molecular properties to overcome prevalent challenges in drug development. This guide provides an in-depth analysis of the role of fluorine substitution in PAA derivatives, moving from the fundamental physicochemical consequences to the tangible impacts on metabolic stability, target engagement, and overall pharmacokinetic profiles. We will explore the causal relationships behind these effects, present actionable experimental protocols, and provide a framework for the rational design of next-generation fluorinated PAA-based therapeutics.

The Foundational Influence of Fluorine's Unique Atomic Properties

To appreciate the profound impact of fluorinating a PAA derivative, one must first understand the unique and often counterintuitive properties of the fluorine atom itself. Unlike other halogens, fluorine's characteristics allow it to act as a subtle yet powerful modulator rather than a drastic structural alteration.

-

High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a strong inductive electron-withdrawing effect, creating a highly polarized and stable carbon-fluorine (C-F) bond.[2]

-